molecular formula C17H24N2O5 B12966055 Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate

Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate

Cat. No.: B12966055
M. Wt: 336.4 g/mol
InChI Key: DBNCUMSUMBDIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate is a compound that belongs to the class of organic compounds known as amino acid derivatives. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the tert-butoxycarbonyl group provides protection to the amino group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Scientific Research Applications

Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate involves the protection and deprotection of the amino group. The tert-butoxycarbonyl group provides temporary protection to the amino group, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate is unique due to its specific combination of protecting groups and functional groups, making it particularly useful in peptide synthesis and other complex organic syntheses. Its stability and reactivity under various conditions make it a versatile intermediate in chemical research and industrial applications .

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

benzyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)18-10-14(20)19(4)11-15(21)23-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,22)

InChI Key

DBNCUMSUMBDIMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N(C)CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.